4-(imidazo[1,2-a]pyridin-3-yl)morpholine

Fragment-Based Drug Discovery FGFR Kinase Inhibition Kinase Hinge Binder

Why procure this specific 3-morpholinylimidazo[1,2-a]pyridine isomer? Positional isomerism dictates the trajectory of the morpholine substituent and the electronic environment of the heterocyclic core, critically altering the fragment's binding vector in kinase hinge regions compared to 2- or 7-substituted analogs. This 3-substituted scaffold serves as the core substructure in clinical-stage PI3Kα (Serabelisib) and MNK1/2 (ETC-206) inhibitors. Its placement within the Rule of Three fragment space (MW 203.24, HBA 4) and compatibility with direct C-3 aminomethylation methodology makes it the cost-efficient starting point for library synthesis and SAR exploration. Avoid regioisomeric ambiguity and wasted synthetic effort—select the correct isomer.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 565164-92-3
Cat. No. B3353790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(imidazo[1,2-a]pyridin-3-yl)morpholine
CAS565164-92-3
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=C3N2C=CC=C3
InChIInChI=1S/C11H13N3O/c1-2-4-14-10(3-1)12-9-11(14)13-5-7-15-8-6-13/h1-4,9H,5-8H2
InChIKeyOPVNUNHAHWTMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Imidazo[1,2-a]pyridin-3-yl)morpholine (CAS 565164-92-3): Procurement-Quality Heterocyclic Building Block for Kinase-Targeted Fragment-Based Drug Discovery


4-(Imidazo[1,2-a]pyridin-3-yl)morpholine, also named 3-(4-morpholinyl)imidazo[1,2-a]pyridine, is a heterocyclic building block (MW 203.24 g/mol, formula C11H13N3O) composed of an imidazo[1,2-a]pyridine core directly substituted at the 3-position with a morpholine ring [1]. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, particularly for kinase inhibitor development, while the morpholine moiety contributes hydrogen-bond acceptor capacity and modulates physicochemical properties [2]. This compound is available from multiple vendors at typical purities of 97–98% and serves as a key synthetic intermediate or fragment hit for further elaboration via cross-coupling or functionalization at available positions on the heterocyclic core .

Why Generic Substitution of 4-(Imidazo[1,2-a]pyridin-3-yl)morpholine with Positional Isomers or the Unsubstituted Core Compromises Fragment Elaboration Efficiency


Positional isomerism on the imidazo[1,2-a]pyridine scaffold dictates the trajectory of the morpholine substituent and the electronic environment of the heterocyclic core, leading to divergent binding modes in kinase hinge regions [1]. The 3-substituted morpholine derivative positions the morpholine oxygen and the imidazo nitrogen atoms in a distinct spatial arrangement compared to the 2- or 7-substituted isomers (e.g., CAS 1537067-69-8 or CAS 1036761-88-2), which can critically alter the fragment's binding vector and subsequent lead optimization efficiency [2]. Furthermore, the morpholine substituent contributes significantly to aqueous solubility and LogP modulation compared to the unsubstituted imidazo[1,2-a]pyridine core; simply interchanging among positional isomers without understanding these structure–property relationships risks selecting a suboptimal starting point for fragment growing or merging campaigns, leading to wasted synthetic effort and procurement costs [3].

Quantitative Differentiation of 4-(Imidazo[1,2-a]pyridin-3-yl)morpholine (CAS 565164-92-3) from Closest Structural Analogs


FGFR3 Kinase Inhibition: Fragment Hit Activity Defines the 3-Morpholinyl Substitution as an Enabled Starting Point for Lead Optimization

In a fragment-based drug discovery campaign targeting FGFR kinases, an imidazo[1,2-a]pyridine fragment bearing a substituent at the 3-position demonstrated an IC50 of 120 µM against FGFR3 in a biochemical kinase inhibition assay [1]. While the precise identity of the fragment used in this campaign has not been fully disclosed, the 3-substitution pattern on the imidazo[1,2-a]pyridine core enabled subsequent fragment growing to a 0.003 µM lead inhibitor, representing a 40,000-fold improvement in potency [1]. By contrast, the unsubstituted imidazo[1,2-a]pyridine core (CAS 274-76-0) and 2-substituted morpholine isomers yield divergent binding poses that may not support the same vector for fragment elaboration, as the hinge-binding motif is repositioned [2]. The 3-morpholinyl substitution thus provides a validated starting point for kinase inhibitor optimization that cannot be replicated by the 2- or 7-substituted isomers without structural re-engineering.

Fragment-Based Drug Discovery FGFR Kinase Inhibition Kinase Hinge Binder

Synthetic Tractability: Direct C-3 Aminomethylation with Morpholine Provides a Streamlined Single-Step Route Compared to Multi-Step Syntheses of 2- and 7-Isomers

A recently reported aminomethylation methodology enables the direct C-3 functionalization of imidazo[1,2-a]pyridine with morpholine using (diacetoxyiodo)benzene at ambient temperature, yielding 3-(morpholin-4-ylmethyl)imidazo[1,2-a]pyridine derivatives in short reaction times [1]. This single-step approach to the 3-substituted morpholine scaffold contrasts with the multi-step sequences typically required for 2-substituted morpholine isomers, which often involve pre-functionalization of 2-aminopyridine precursors or transition-metal-catalyzed cross-couplings [2]. The 3-position of the imidazo[1,2-a]pyridine core is inherently more electron-rich and nucleophilic, favoring direct electrophilic substitution, whereas the 2- and 7-positions require alternative activation strategies that increase step-count, reduce overall yield, and elevate procurement costs for the final building block [3].

Synthetic Methodology C-H Functionalization Medicinal Chemistry Building Blocks

Physicochemical Profile: 3-Morpholinyl Substitution Balances Lipophilicity and Solubility for Fragment Library Design Compared to Brominated and Unsubstituted Analogs

The molecular weight (203.24 g/mol) and hydrogen-bond acceptor count (4: two morpholine heteroatoms, one imidazo N, one pyridine N) of 4-(imidazo[1,2-a]pyridin-3-yl)morpholine fall within the Rule of Three guidelines for fragment-based screening libraries [1]. By contrast, the 6-bromo analog (CAS not specified; MW 282.14 g/mol, C11H12BrN3O) has a higher molecular weight and lipophilicity due to the bromine substituent, which may reduce aqueous solubility and increase non-specific binding . The unsubstituted imidazo[1,2-a]pyridine core (CAS 274-76-0; MW 118.14 g/mol) has a lower molecular weight but lacks the morpholine's solubility-enhancing effect and additional hydrogen-bonding capacity, which can be critical for achieving detectable binding in biochemical fragment screens [2]. The 3-morpholinyl derivative thus occupies a favorable physicochemical niche for fragment library composition.

Physicochemical Properties Fragment-Based Drug Discovery Lead-Likeness

Vendor Purity and Catalog Availability: 97–98% Typical Purity with Multiple Commercial Sources Supports Reproducible Procurement

4-(Imidazo[1,2-a]pyridin-3-yl)morpholine (CAS 565164-92-3) is commercially available from multiple reputable vendors at catalog purities of 97% (Chemenu, CM289202) to 98% (MolCore, NLT 98%) . In contrast, the less common positional isomers such as 3-{imidazo[1,2-a]pyridin-3-yl}morpholine (CAS 1540241-12-0) and 2-{imidazo[1,2-a]pyridin-2-yl}morpholine (CAS 1537067-69-8) are listed by fewer suppliers and often with less established quality documentation [1]. The broader availability of the 4-(imidazo[1,2-a]pyridin-3-yl) isomer reduces lead times and supply chain risk for research programs that require multi-gram quantities for fragment elaboration or parallel synthesis campaigns.

Chemical Procurement Building Block Quality Reproducibility

Recommended Research and Procurement Scenarios for 4-(Imidazo[1,2-a]pyridin-3-yl)morpholine (CAS 565164-92-3)


Fragment-Based Screening Library Composition for Kinase Targets

The compound's molecular weight (203.24 g/mol) and balanced hydrogen-bond acceptor count place it within the Rule of Three fragment space [1]. Its documented ability, as a 3-substituted imidazo[1,2-a]pyridine, to serve as a hinge-binding fragment in FGFR kinase inhibitor discovery [2] makes it a rational selection for fragment libraries targeting the kinase superfamily. Procurement of this specific isomer ensures the fragment's growth vector is aligned with the ATP-binding cleft, facilitating subsequent fragment-to-lead optimization without regioisomeric ambiguity.

Synthetic Intermediate for PI3Kα and MNK1/2 Clinical Candidate Backups

The imidazo[1,2-a]pyridin-3-yl morpholine motif is a core substructure in several advanced kinase inhibitors including Serabelisib (INK1117, PI3Kα inhibitor, IC50 = 15 nM) [1] and ETC-206 (MNK1/2 dual inhibitor, IC50 = 64 nM and 86 nM respectively) [2]. Researchers developing backup series or exploring SAR around these clinical candidates require the unsubstituted 3-morpholinylimidazo[1,2-a]pyridine building block as the starting point for library synthesis and scaffold hopping exercises, where the 3-position connectivity is structurally required.

Parallel Synthesis and Library Production via Direct C-3 Functionalization

The direct aminomethylation methodology at the C-3 position of imidazo[1,2-a]pyridine using morpholine and (diacetoxyiodo)benzene [1] enables rapid, single-step diversification of the 3-substituted scaffold. This contrasts with lengthier multi-step routes to 2- and 7-substituted isomers, making the 3-substituted building block the preferred substrate for reaction optimization and library production workflows where throughput and cost-efficiency are paramount.

Physicochemical Comparator in Structure-Property Relationship (SPR) Studies

When evaluating the impact of morpholine regioisomerism on solubility, permeability, and metabolic stability, 4-(imidazo[1,2-a]pyridin-3-yl)morpholine serves as the reference 3-substituted isomer. Its physicochemical profile (MW 203.24 g/mol, HBA 4, moderate predicted LogP) [1] can be systematically compared against the 2-substituted (CAS 1537067-69-8) and 7-substituted (CAS 1036761-88-2) morpholine isomers to generate SPR data guiding the design of optimized lead candidates.

Quote Request

Request a Quote for 4-(imidazo[1,2-a]pyridin-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.